1-[(2-Phenyl-1,3-thiazol-4-yl)methyl]piperazine hydrochloride is a synthetic compound belonging to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds characterized by the presence of sulfur and nitrogen atoms. This compound exhibits a range of biological activities, making it a subject of interest in medicinal chemistry and pharmacology. Its molecular formula is with a molecular weight of approximately 295.83 g/mol .
The compound is classified under thiazole derivatives, which are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties. It is synthesized through various chemical methods and has applications in scientific research and industry .
The synthesis of 1-[(2-Phenyl-1,3-thiazol-4-yl)methyl]piperazine hydrochloride typically involves the reaction of 2-phenyl-1,3-thiazole-4-carbaldehyde with piperazine. This reaction is usually conducted under reflux conditions in an organic solvent such as ethanol or methanol. The process may include the following steps:
In industrial settings, continuous flow reactors may be utilized to optimize reaction conditions, thereby increasing yield and ensuring consistent quality .
The molecular structure of 1-[(2-Phenyl-1,3-thiazol-4-yl)methyl]piperazine hydrochloride can be represented using various chemical notation systems:
The structure features a piperazine ring connected to a thiazole moiety via a methyl group attached to a phenyl group .
1-[(2-Phenyl-1,3-thiazol-4-yl)methyl]piperazine hydrochloride can undergo several chemical reactions:
Common conditions for these reactions involve organic solvents (e.g., dichloromethane), specific catalysts (e.g., palladium on carbon), and controlled temperature and pressure settings .
The mechanism of action for 1-[(2-Phenyl-1,3-thiazol-4-yl)methyl]piperazine hydrochloride involves its interaction with biological targets at a molecular level. The thiazole ring may interact with enzymes and receptors within biological systems, leading to inhibition or activation of specific biochemical pathways. For instance:
Research continues to explore its potential interactions with various molecular targets that could lead to therapeutic applications .
Property | Value |
---|---|
CAS Number | 1008774-64-8 |
Molecular Formula | |
Molecular Weight | 295.83 g/mol |
IUPAC Name | 2-phenyl-4-(piperazin-1-ylmethyl)-1,3-thiazole; hydrochloride |
InChI | InChI=1S/C14H17N3S.ClH/c1... |
InChI Key | YSORTRTUYOZOQC-UHFFFAOYSA-N |
Canonical SMILES | C1CN(CCN1)CC2=CSC(=N2)C3=CC=CC=C3.Cl |
These properties indicate the compound's stability and potential behavior in various chemical environments .
The compound has a wide array of applications in scientific research:
The structural architecture of 1-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperazine hydrochloride integrates two pharmacologically privileged motifs: a 2,4-disubstituted thiazole and an N-alkylated piperazine. This hybrid scaffold exhibits distinct physicochemical advantages:
Table 1: Key Molecular Features
Structural Element | Role in Drug Design | Experimental Evidence |
---|---|---|
2-Phenylthiazole | Hydrophobic domain for target binding; electron-withdrawing effect modulates ring electronics | XRD confirms coplanarity with phenyl ring [1] |
Piperazine | Solubility enhancer; hydrogen bond acceptor/donor capacity | pKa prediction (PubChem): 9.12 ± 0.30 [1] [3] |
Chloromethyl linker | Conformational flexibility; metabolic resistance to esterases | Stable in simulated gastric fluid (pH 2.0, 2h) [4] |
This scaffold’s versatility is evidenced by its presence in kinase inhibitors (e.g., dasatinib analogs) and antimicrobial agents, where the thiazole’s sulfur atom mediates hydrophobic interactions with ATP pockets or microbial enzymes [7] [9]. Modifications at the phenyl (electron-donating/withdrawing groups) or piperazine N-4 position (acyl/aryl substitutions) tune target selectivity and ADMET properties [5].
The compound emerged as a synthetic target during the 2010-2020 surge in heterocyclic hybrid drug development, driven by advances in:
Table 2: Historical Development Timeline
Year | Milestone | Significance |
---|---|---|
2011-2015 | Incorporation in CDK4/6 inhibitors (palbociclib analogs) | Demonstrated thiazole-piperazine’s role in kinase hinge binding |
2016 | First synthetic protocol optimization (Pd-free coupling) | Yield improvement to >85% via LiHMDS-mediated SNAr [4] |
2020 | Commercial availability as building block (CAS: 16227339) | Enabled high-throughput screening campaigns [1] [10] |
2022-2024 | Exploration in galectin-1 and antitumor hybrids | Validated scaffold for protein-protein interaction inhibition [6] |
Pharmacological interest intensified when molecular modeling revealed the compound’s capacity to occupy allosteric sites in G-protein-coupled receptors (GPCRs) and carbohydrate-binding proteins, attributed to its amphiphilic character [2] [6]. Its emergence coincided with the FDA approval of >18 thiazole-containing drugs (2011-2023), cementing thiazole-piperazine as a high-priority scaffold in oncology and antimicrobial research [4] [7].
CAS No.: 31373-65-6
CAS No.: 23103-35-7
CAS No.: 76663-30-4
CAS No.:
CAS No.: 637-23-0
CAS No.: 731002-50-9